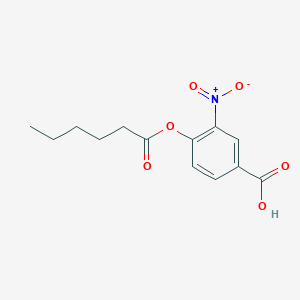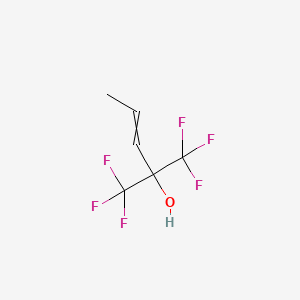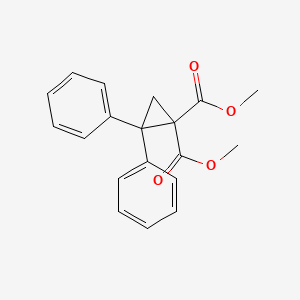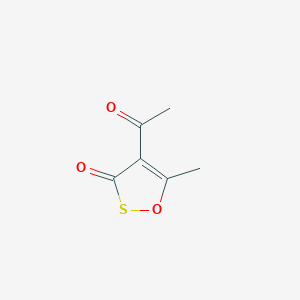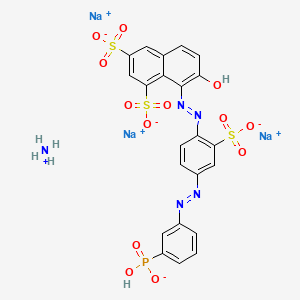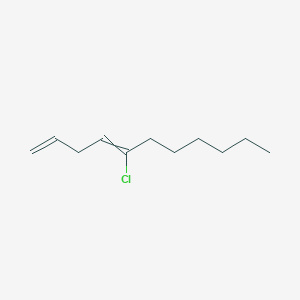![molecular formula C11H34FN3Si5 B14478610 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane CAS No. 68064-02-8](/img/structure/B14478610.png)
1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane is a complex organosilicon compound It features a unique structure with multiple silicon atoms and a combination of fluoro, dimethyl, and trimethylsilyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane typically involves the reaction of hexamethylcyclotrisilazane with fluoro(dimethyl)silane and trimethylsilyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups. A common solvent for this reaction is tetrahydrofuran (THF), and a base such as triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation or chromatography would be employed to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane can undergo various chemical reactions, including:
Oxidation: The silyl groups can be oxidized to silanols using reagents like hydrogen peroxide or peracetic acid.
Substitution: The fluoro group can be substituted with other nucleophiles such as alkoxides or amines.
Hydrolysis: In the presence of water, the silyl groups can be hydrolyzed to form silanols and siloxanes.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracetic acid.
Substitution: Alkoxides, amines.
Hydrolysis: Water, acidic or basic conditions.
Major Products:
Oxidation: Silanols.
Substitution: Various substituted silanes.
Hydrolysis: Silanols and siloxanes.
Applications De Recherche Scientifique
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Materials Science: Potential use in the development of novel silicon-based materials with unique properties.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane involves the interaction of its silyl groups with various substrates. The fluoro group can act as a leaving group in substitution reactions, while the silyl groups can stabilize reactive intermediates. The compound’s unique structure allows it to participate in a variety of chemical transformations, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
Trimethylsilyl Chloride: Used as a silylating agent in organic synthesis.
Hexamethyldisilazane: Commonly used as a silylating agent and in the protection of functional groups.
Fluorotrimethylsilane: Similar in structure but lacks the additional silyl groups present in 1-[Fluoro(dimethyl)silyl]-2,2,4,4,6,6-hexamethyl-3-(trimethylsilyl)-1,3,5,2,4,6-triazatrisilinane.
Uniqueness: this compound is unique due to its combination of multiple silyl groups and a fluoro group, which provides it with distinct reactivity and stability compared to other similar compounds. This makes it particularly useful in applications requiring robust and versatile reagents.
Propriétés
Numéro CAS |
68064-02-8 |
|---|---|
Formule moléculaire |
C11H34FN3Si5 |
Poids moléculaire |
367.83 g/mol |
Nom IUPAC |
fluoro-(2,2,4,4,6,6-hexamethyl-3-trimethylsilyl-1,3,5,2,4,6-triazatrisilinan-1-yl)-dimethylsilane |
InChI |
InChI=1S/C11H34FN3Si5/c1-16(2,3)14-18(6,7)13-19(8,9)15(17(4,5)12)20(14,10)11/h13H,1-11H3 |
Clé InChI |
CHFXRBOWCCDZCS-UHFFFAOYSA-N |
SMILES canonique |
C[Si]1(N[Si](N([Si](N1[Si](C)(C)C)(C)C)[Si](C)(C)F)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


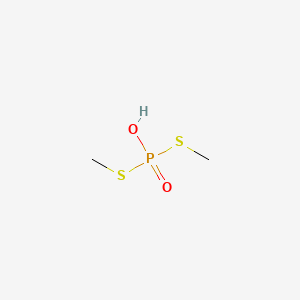
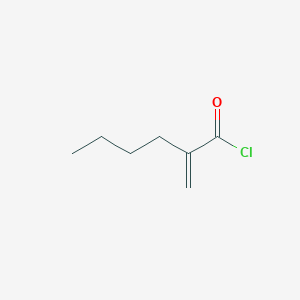
![[2-(Benzenesulfonyl)-1-ethoxyethyl]benzene](/img/structure/B14478555.png)
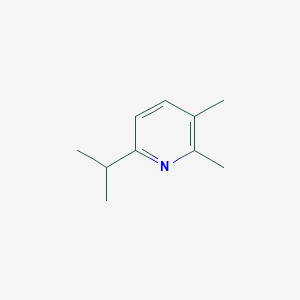
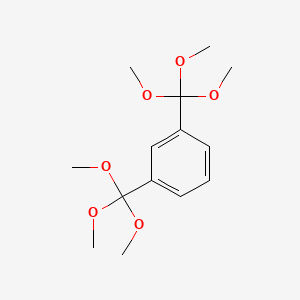

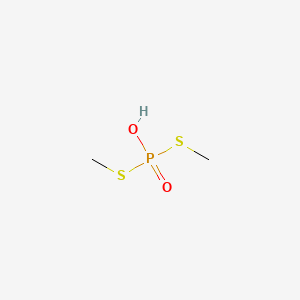
![2H-Indol-2-one, 1,3-dihydro-3-[2-(4-methylphenyl)-2-oxoethylidene]-](/img/structure/B14478569.png)
